![molecular formula C14H14BrN5OS B2361818 4-Bromo-1-methyl-5-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-2-phenylpyrazol-3-one CAS No. 1022526-47-1](/img/structure/B2361818.png)
4-Bromo-1-methyl-5-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-2-phenylpyrazol-3-one
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Overview
Description
Synthesis Analysis
The synthesis of a compound often involves multiple steps, each requiring specific reagents and conditions. The synthesis of this compound would likely involve the formation of the triazole ring, the introduction of the bromo and methyl groups, and the coupling of these groups with the phenyl and pyrazolone rings .Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the nature of the chemical bonds .Chemical Reactions Analysis
The reactivity of a compound is influenced by its functional groups. For example, the bromo group is a good leaving group, and the triazole ring can act as a nucleophile or a ligand in coordination chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, solubility, and stability, can be determined using various analytical techniques. These properties can influence how the compound is handled, stored, and used .Scientific Research Applications
- Researchers have explored the antibacterial potential of 4-bromopyrazole derivatives. These compounds exhibit inhibitory effects against bacterial strains, including Mycobacterium tuberculosis .
- 4-Bromopyrazole derivatives have demonstrated cytotoxic effects on tumor cell lines. For instance, a study reported their activity against MCF-7 (breast cancer) and HCT-116 (colorectal cancer) cells .
- Indole derivatives containing 4-bromopyrazole moieties have been investigated for their anti-HIV-1 properties. Molecular docking studies revealed their potential as inhibitors of HIV-1 .
- 4-Bromopyrazole serves as a starting material for synthesizing hexacoordinate complexes. These complexes have applications in coordination chemistry .
Antibacterial and Antimycobacterial Activity
Antitumor and Cytotoxic Activity
Anti-HIV-1 Activity
Coordination Chemistry
Drug Synthesis and Scaffold Development
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-bromo-1-methyl-5-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-2-phenylpyrazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN5OS/c1-18-9-16-17-14(18)22-8-11-12(15)13(21)20(19(11)2)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQDYSKBGDUPHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC2=C(C(=O)N(N2C)C3=CC=CC=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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